Cas no 2171485-47-3 (4-(3,3-dimethylpentyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

2171485-47-3 structure
Productnaam:4-(3,3-dimethylpentyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
4-(3,3-dimethylpentyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(3,3-dimethylpentyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- EN300-1499538
- 2171485-47-3
-
- Inchi: 1S/C27H34N2O5/c1-4-27(2,3)15-16-28-25(32)23(13-14-24(30)31)29-26(33)34-17-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22-23H,4,13-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
- InChI-sleutel: ICALCMXEBZBIDU-UHFFFAOYSA-N
- LACHT: O(C(NC(CCC(=O)O)C(NCCC(C)(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 12
- Complexiteit: 687
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 105Ų
- XLogP3: 4.9
4-(3,3-dimethylpentyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1499538-5000mg |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1499538-500mg |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1499538-10000mg |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1499538-50mg |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1499538-0.25g |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1499538-1000mg |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1499538-0.1g |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1499538-2.5g |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1499538-10.0g |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1499538-0.05g |
4-[(3,3-dimethylpentyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171485-47-3 | 0.05g |
$2829.0 | 2023-07-10 |
4-(3,3-dimethylpentyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Gerelateerde literatuur
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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